2-(3-Chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one
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Description
2-(3-Chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one is a useful research compound. Its molecular formula is C24H14ClF3N4O2 and its molecular weight is 482.85. The purity is usually 95%.
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Biological Activity
The compound 2-(3-Chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer and antimicrobial activities, along with relevant case studies and research findings.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The presence of halogenated phenyl groups and an oxadiazole moiety enhances its interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In a screening conducted by the National Cancer Institute (NCI), it was evaluated against various cancer cell lines representing leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The results showed varied growth inhibition across different tumor types:
Cancer Type | Average Growth (%) | Remarks |
---|---|---|
Leukemia | 92.48 | Low activity observed |
Melanoma | 104.68 | Minimal inhibition |
Lung | 126.61 | No significant effect |
Colon | 105.00 | Low-level activity |
CNS | 100.00 | No inhibition |
Ovarian | 98.00 | Low activity |
Renal | 95.00 | Slight effect |
Prostate | 102.50 | Low inhibition |
Breast | 101.00 | Minimal effect |
The average growth value across all tested lines was approximately 104.68% , indicating low overall anticancer activity at the concentration tested (10 µM) .
Antimicrobial Activity
The compound's antimicrobial properties were assessed against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity:
- Staphylococcus aureus (MRSA) : Minimum Inhibitory Concentration (MIC) values ranged from 12.5 to 25 μg/mL .
- Escherichia coli : Demonstrated susceptibility with MIC values similar to those of established antibiotics.
- Pseudomonas aeruginosa : Effective against clinical strains with MIC values indicating potential for therapeutic use.
The presence of trifluoromethyl groups was noted to enhance the potency of related compounds in inhibiting bacterial growth .
Case Studies
One notable study involved the synthesis and evaluation of derivatives of this compound in relation to their anticancer and antimicrobial activities. A series of structural modifications were made to assess the impact on biological efficacy:
- Modification A : Introduction of additional halogen atoms increased the antimicrobial potency significantly.
- Modification B : Alteration of the oxadiazole moiety resulted in enhanced anticancer activity against specific cell lines.
These modifications underscore the importance of structural diversity in optimizing biological activity .
The proposed mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Pathways : Targeting specific enzymes involved in cancer cell proliferation and survival.
- Disruption of Bacterial Cell Walls : Interfering with the synthesis and integrity of bacterial cell walls leading to cell lysis.
Properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClF3N4O2/c1-13-18(25)10-5-11-19(13)32-23(33)17-9-3-2-8-16(17)20(30-32)22-29-21(31-34-22)14-6-4-7-15(12-14)24(26,27)28/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJZHQDFIVPZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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